molecular formula C9H9IO B6147346 2-(4-iodophenyl)propanal CAS No. 70991-79-6

2-(4-iodophenyl)propanal

Cat. No.: B6147346
CAS No.: 70991-79-6
M. Wt: 260.1
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Description

2-(4-Iodophenyl)propanal is a chemical compound with the molecular formula C9H9IO. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 4-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the use of Suzuki–Miyaura coupling reactions, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: 4-Iodophenylpropanoic acid.

    Reduction: 2-(4-Iodophenyl)propanol.

    Substitution: Various substituted phenylpropanals depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function and activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylpropanal: Similar structure but lacks the propanal group.

    2-(4-Bromophenyl)propanal: Similar structure but with a bromine atom instead of iodine.

    2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

2-(4-Iodophenyl)propanal is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs . The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications .

Properties

CAS No.

70991-79-6

Molecular Formula

C9H9IO

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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